4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide
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Overview
Description
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide is a complex organic compound that features a combination of oxadiazole and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide typically involves multiple steps. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The piperidine moiety is introduced via nucleophilic substitution reactions. The final step often involves coupling the oxadiazole and piperidine fragments under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted piperidines from nucleophilic substitution .
Scientific Research Applications
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to the activation or inhibition of specific pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: Similar structure but lacks the piperidine moiety.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Contains a benzotriazine ring instead of oxadiazole.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Features a thienopyrimidine ring.
Uniqueness
The uniqueness of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide lies in its combination of oxadiazole and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H30N4O5S |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]butanamide |
InChI |
InChI=1S/C25H30N4O5S/c1-18-14-16-29(17-15-18)35(31,32)20-12-10-19(11-13-20)26-23(30)8-5-9-24-27-25(28-34-24)21-6-3-4-7-22(21)33-2/h3-4,6-7,10-13,18H,5,8-9,14-17H2,1-2H3,(H,26,30) |
InChI Key |
SHYMRDFAGVZUJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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